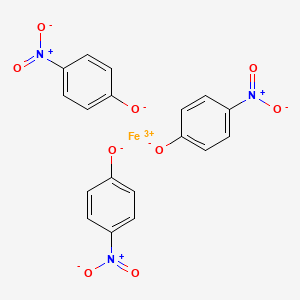
p-Nitrophenol iron(III) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Nitrophenol iron(III) salt is a compound that combines p-nitrophenol, an aromatic compound with a nitro group and a hydroxyl group, with iron(III) ions. P-Nitrophenol is commonly used as a raw material in various industries, including medicine, dyeing, printing, and pesticide manufacturing
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
P-Nitrophenol iron(III) salt can be synthesized through the reaction of p-nitrophenol with iron(III) chloride in an aqueous solution. The reaction typically involves dissolving p-nitrophenol in water and adding iron(III) chloride under controlled conditions to form the desired salt. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to ensure the quality of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
P-Nitrophenol iron(III) salt undergoes various chemical reactions, including:
Oxidation: The iron(III) ions can act as oxidizing agents, facilitating the oxidation of organic compounds.
Reduction: The nitro group in p-nitrophenol can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group in p-nitrophenol can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium dithionite and zinc, as well as oxidizing agents like hydrogen peroxide. The reactions often require specific conditions, such as acidic or basic environments, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include 4-aminophenol (from reduction) and various substituted phenols (from nucleophilic substitution). The specific products depend on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
P-Nitrophenol iron(III) salt has a wide range of scientific research applications, including:
Environmental Remediation: It is used in the degradation of pollutants such as p-nitrophenol in wastewater through advanced oxidation processes
Biomedical Research: It is studied for its potential use in drug delivery systems and as a therapeutic agent.
Industrial Applications: The compound is used in the synthesis of dyes, pesticides, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of p-nitrophenol iron(III) salt involves the interaction of iron(III) ions with organic molecules. The iron(III) ions can facilitate redox reactions by cycling between different oxidation states, thereby generating reactive oxygen species such as hydroxyl radicals. These reactive species can degrade organic pollutants and facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to p-nitrophenol iron(III) salt include:
4-Nitrophenol: An aromatic compound with similar chemical properties but without the iron(III) component.
Iron(III) chloride: A common iron salt used in various chemical reactions.
4-Aminophenol: A reduction product of p-nitrophenol with different reactivity and applications.
Uniqueness
The presence of iron(III) ions allows for redox reactions that are not possible with p-nitrophenol alone, making it a valuable compound in environmental and industrial applications .
Eigenschaften
CAS-Nummer |
64047-80-9 |
|---|---|
Molekularformel |
C18H12FeN3O9 |
Molekulargewicht |
470.1 g/mol |
IUPAC-Name |
iron(3+);4-nitrophenolate |
InChI |
InChI=1S/3C6H5NO3.Fe/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3 |
InChI-Schlüssel |
DLWSTDHFOJEBPI-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Fe+3] |
Verwandte CAS-Nummern |
100-02-7 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


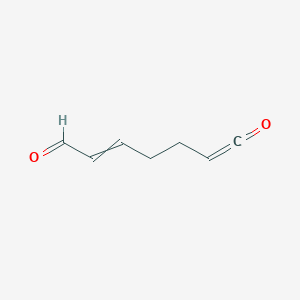
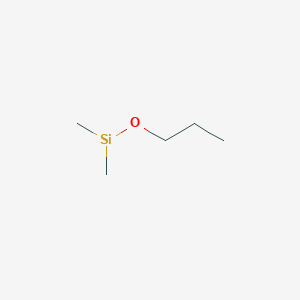
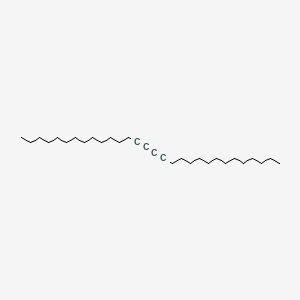
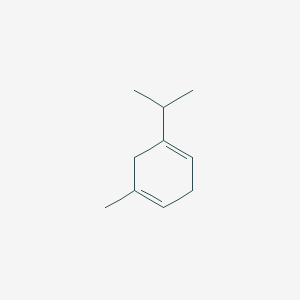



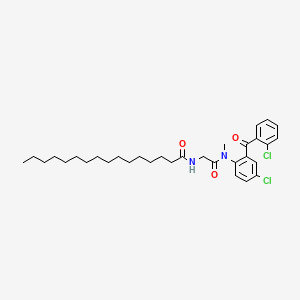



![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)


